Vitreoscilla hemoglobin is a soluble heme-binding protein first discovered in the bacterium Vitreoscilla. It plays a crucial role in facilitating oxygen transport and utilization within microbial cells. This compound has garnered significant interest due to its ability to enhance growth and productivity in various organisms under low oxygen conditions, making it valuable in biotechnological applications.
Vitreoscilla is a genus of bacteria known for its unique hemoglobin, which was identified in 1986 as the first bacterial hemoglobin. The discovery expanded the understanding of hemoglobins beyond vertebrates and some invertebrates, highlighting the evolutionary adaptability of this protein across different life forms .
The synthesis of Vitreoscilla hemoglobin involves the expression of the vgb gene, which encodes for the hemoglobin protein. This gene can be introduced into various host organisms through molecular cloning techniques. For example, researchers have successfully transformed yeast strains such as Starmerella bombicola with the vgb gene using homologous recombination methods to enhance sophorolipid production under oxygen-limited conditions .
The plasmid used for transformation often contains regulatory elements that promote high levels of vgb expression. Techniques such as polymerase chain reaction (PCR) are employed to confirm successful integration of the gene, while spectroscopic methods are used to assess the functional activity of the expressed Vitreoscilla hemoglobin .
Vitreoscilla hemoglobin exhibits a unique structural organization that allows it to function effectively as an oxygen transporter. It primarily exists as a dimer, with each monomer containing a heme group that binds oxygen molecules. The protein's structure facilitates rapid oxygen dissociation, which is essential for its role in cellular respiration .
Studies have shown that Vitreoscilla hemoglobin has a high rate of oxygen dissociation (k_off = 5000 s), indicating its efficiency in releasing oxygen when needed by cells . Its localization within cells is typically near the plasma membrane, optimizing its interaction with respiratory oxidases .
Vitreoscilla hemoglobin participates in various biochemical reactions, primarily involving the binding and release of oxygen. Under hypoxic conditions, its expression is upregulated, enhancing cellular respiration and metabolic efficiency .
The interaction of Vitreoscilla hemoglobin with other cellular components, such as cytochrome bo ubiquinol oxidase, highlights its role in facilitating electron transport and energy production within cells . Additionally, it has been observed to influence metabolic pathways by increasing ATP synthesis and reducing by-product formation during fermentation processes .
The mechanism by which Vitreoscilla hemoglobin enhances cellular metabolism involves several steps:
Research indicates that expression of Vitreoscilla hemoglobin can lead to significant increases in cellular growth rates and product yields due to enhanced aerobic respiration capabilities .
Vitreoscilla hemoglobin is a soluble protein with a distinct reddish color due to its heme content. It exhibits stability under various pH levels but is sensitive to extreme temperatures.
Relevant analyses have shown that Vitreoscilla hemoglobin can also interact with other small molecules, including hydrogen sulfide, suggesting additional roles beyond oxygen transport .
Vitreoscilla hemoglobin has numerous scientific applications:
The discovery of Vitreoscilla hemoglobin (VHb) in 1986 marked a paradigm shift in our understanding of oxygen-binding proteins across biological kingdoms. This breakthrough emerged from decades of investigative work beginning in 1966 when Dale Webster initially isolated a pigment from Vitreoscilla sp. strain C1 that was spectroscopically similar to cytochrome o, a terminal respiratory oxidase. This pigment was consequently misclassified as a "soluble cytochrome o" complex [1] [2]. Subsequent biochemical characterization in the 1970s revealed a protein with a molecular weight of approximately 32 kDa (comprising two identical subunits), containing two b-type heme groups, and exhibiting unique spectral properties – including a Soret band at 414 nm in its oxygenated state and 419 nm in its carbon monoxide-bound reduced state [1] [4]. Despite these detailed analyses, the protein’s true identity remained elusive until 1986, when Shigeki Wakabayashi and colleagues determined its amino acid sequence. This pivotal work demonstrated clear homology with eukaryotic globins, particularly aligning with the helical regions of animal hemoglobins and showing maximal sequence similarity to lupin leghemoglobin (24% identity), conclusively identifying it as the first known bacterial hemoglobin [1] [2] [6].
The cloning of the gene encoding VHb (vgb) in 1988 by Khosla and Bailey further cemented its taxonomic and biochemical significance. vgb was successfully expressed in Escherichia coli via its native promoter, indicating functional conservation in transcriptional machinery between Vitreoscilla and this heterologous host [1] [2]. Genomic analysis confirmed vgb exists as a single-copy gene in Vitreoscilla, situated adjacent to but transcriptionally independent of a gene homologous to E. coli uvrA [1]. This discovery fundamentally expanded the known taxonomic distribution of hemoglobins beyond eukaryotes and established VHb as the archetype of a new class: single-domain bacterial hemoglobins (SDHbs). Its identification triggered extensive genome mining, revealing that hemoglobins are widespread but structurally diverse in bacteria, broadly categorized into three groups: single-domain globins like VHb, flavohemoglobins (fusion proteins with reductase domains), and truncated hemoglobins [2] [6].
Table 1: Key Milestones in VHb Discovery and Characterization
Year | Milestone | Significance | Reference (From Search Results) |
---|---|---|---|
1966 | Pigment purification (initially termed "soluble cytochrome o") | First isolation; spectral properties described | [1] [2] [4] |
1974 | Characterization as dimeric protein with b-type hemes | Biochemical properties defined (MW ~32kDa, heme content, ligand binding spectra) | [1] [4] |
1986 | Amino acid sequence determination (Wakabayashi et al.) | Revealed globin fold homology; VHb identified as first bacterial hemoglobin | [1] [2] [6] |
1988 | Cloning of vgb gene (Khosla & Bailey) | Enabled genetic studies, heterologous expression, and biotechnological applications | [1] [2] |
1997 | Crystal structure solved (Tarricone et al.) | Confirmed classical globin fold with unique structural variations (e.g., disordered D-helix, proximal His rotation) | [3] [6] |
VHb occupies a distinct evolutionary niche within the broader landscape of microbial hemoglobins. Phylogenetic analyses confirm that bacterial hemoglobins diverged early from a common ancestral globin gene, subsequently evolving into three structurally and functionally distinct lineages:
While VHb shares significant sequence homology (~51%) with the N-terminal globin domain of flavohemoglobins like E. coli Hmp, its evolutionary trajectory is characterized by gene loss or absence of a fused reductase domain. This renders VHb dependent on cellular reductants or interactions with partner proteins for certain functions like NO detoxification. Its closest known homologs among non-flavohemoglobin bacterial globins include Campylobacter jejuni Cgb (another SDHb induced by nitrosative stress) and several proteins annotated as "bacitracin resistance proteins" or "hypothetical proteins" with conserved globin folds [6] [7]. Notably, VHb exhibits only low sequence identity (typically <25%) with eukaryotic hemoglobins and leghemoglobins, despite the conserved tertiary structure. Its unusually high oxygen dissociation rate constant (koff ~5000-5600 s⁻¹), orders of magnitude greater than sperm whale myoglobin (koff ~12 s⁻¹) or lupin leghemoglobin (koff ~5.6 s⁻¹), represents a key evolutionary adaptation likely driven by the need for rapid oxygen unloading in hypoxic environments [2] [6] [10].
Table 2: Classification and Key Features of Bacterial Hemoglobins
Type | Representative | Domain Structure | Size (kDa) | Primary Functions | Oxygen Affinity (KD) | Notable Features |
---|---|---|---|---|---|---|
Single-Domain (SDHb) | Vitreoscilla Hb (VHb) | Homodimeric Globin | ~15.7 (monomer) | O₂ storage/delivery, respiration enhancement, potential NO detoxification (w/ partner) | ~6-72 µM (Low) | High koff; Cytoplasmic/periplasmic; Induced by hypoxia |
Flavohemoglobin (FHb) | E. coli Hmp | Globin + Reductase | ~44 | NO detoxification (NOD activity) | Variable | Induced by NO/RNS; Protects against nitrosative stress |
Truncated Hb (trHb) | Mycobacterium tuberculosis trHbN | Monomeric Globin (2/2 fold) | ~12-14 | O₂/NO scavenging? (Hypoxia/NO stress) | Often very high | Three subgroups; Found in bacteria, plants, protists |
VHb plays a central and multifaceted role in enabling Vitreoscilla, an obligately aerobic bacterium, to thrive in its characteristic hypoxic niches such as decaying organic matter, stagnant water, and dung [1] [4] [6]. Its physiological functions are tightly linked to oxygen management and stress response:
Response to Reactive Nitrogen and Oxygen Species: VHb expression provides protection against nitrosative stress. While lacking an intrinsic reductase domain, VHb can function as a nitric oxide dioxygenase (NOD) when paired with a cellular reductase system (e.g., flavoreductase partners or within engineered fusion proteins), converting toxic NO to nitrate [1] [2] [20]. Furthermore, VHb expression modulates the cellular response to oxidative stress. Upregulation of VHb in Vitreoscilla correlates with increased catalase biosynthesis. In heterologous hosts, VHb expression alters the levels of multiple antioxidant enzymes (e.g., superoxide dismutase, catalase-peroxidase). This appears to involve VHb interacting directly with redox-sensitive transcription factors (e.g., OxyR) in a redox-dependent manner, influencing the expression of genes involved in oxidative stress defense to maintain redox homeostasis despite potentially increased intracellular oxygen levels [1] [27] [30].
Additional Functions: VHb exhibits weak terminal oxidase activity in vitro, potentially explaining its ability to support limited aerobic growth in E. coli mutants lacking both cytochrome bo and bd [2] [16]. It also demonstrates in vitro peroxidase activity, modifiable by site-directed mutagenesis (e.g., mutations at GlnE7/ProE8) [6] [19] [20]. Spectroscopic studies indicate VHb can bind hydrogen sulfide (H₂S) with moderate kinetics (Kon ≈ 1.2 × 10⁵ M⁻¹S⁻¹, Koff ≈ 2.5 × 10⁻⁴ S⁻¹), suggesting a potential role as a sulfide receptor or buffer [6] [23]. Lipid binding studies show VHb interacts reversibly with phospholipid monolayers and free fatty acids, potentially influencing its oxygen affinity or membrane association [6] [24]. Transcriptomic analyses in E. coli expressing VHb reveal altered expression levels of hundreds of genes involved in diverse pathways (central carbon metabolism, respiration, stress response), indicating VHb exerts broad indirect regulatory effects on cellular physiology beyond direct oxygen delivery [1] [18] [22].
Table 3: Primary Physiological Functions of VHb in Vitreoscilla spp.
Function | Mechanism/Evidence | Physiological Impact |
---|---|---|
O₂ Delivery to Terminal Oxidases | Direct binding to subunit I of cytochrome bo; ↑ O₂ affinity of cyt bo by 75%; Cytoplasmic localization near membrane; ↑ under hypoxia | Maintains aerobic respiration & ATP production under low O₂ conditions |
Nitric Oxide (NO) Detoxification | NO dioxygenase (NOD) activity when coupled with partner reductase(s); Converts NO to NO₃⁻ | Protection against nitrosative stress; Preserves respiration (cyt inhibition by NO) |
Oxidative Stress Modulation | Interaction with redox-sensitive regulators (e.g., OxyR); ↑ Catalase in Vitreoscilla; Alters antioxidant enzyme profiles in hosts | Balances beneficial O₂ levels vs. harmful ROS; Maintains redox homeostasis |
O₂ Storage & Buffering | Moderate O₂ affinity (Kd ~6-72 µM); Very high O₂ off-rate (koff ~5000 s⁻¹); ↑ Concentration under hypoxia | Ensures O₂ availability during fluctuations; Supports O₂-dependent enzymes (e.g., oxygenases) |
Transcriptional Regulation | Alters expression of hundreds of genes (microarrays); Affects metabolic (TCA, glycolysis) and respiratory gene expression | Global rewiring of metabolism; Indirect enhancement of energy production and substrate utilization |
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